2-Bromo-4-iodomesitylene structure and molecular weight
2-Bromo-4-iodomesitylene structure and molecular weight
An In-depth Technical Guide to 2-Bromo-4-iodomesitylene: Synthesis, Properties, and Applications
Introduction
2-Bromo-4-iodomesitylene, systematically named 2-Bromo-4-iodo-1,3,5-trimethylbenzene, is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its structure, featuring two different halogen atoms—bromine and iodine—at specific positions on the mesitylene core, allows for selective and sequential functionalization. This makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. The strategic placement of the bromo and iodo substituents, coupled with the steric and electronic properties of the mesitylene scaffold, offers chemists a powerful tool for designing novel compounds with tailored properties. This guide provides a comprehensive overview of the structure, molecular weight, a plausible synthetic route, potential applications, and safety considerations for 2-Bromo-4-iodomesitylene.
Structure and Molecular Properties
The chemical structure of 2-Bromo-4-iodomesitylene consists of a benzene ring substituted with three methyl groups at positions 1, 3, and 5, a bromine atom at position 2, and an iodine atom at position 4.
Table 1: Molecular Properties of 2-Bromo-4-iodomesitylene
| Property | Value | Source |
| IUPAC Name | 2-Bromo-4-iodo-1,3,5-trimethylbenzene | - |
| Synonyms | 2-Bromo-4-iodomesitylene | - |
| CAS Number | 124312-44-3 | [1] |
| Molecular Formula | C₉H₁₀BrI | - |
| Molecular Weight | 325.00 g/mol | Calculated |
| Appearance | Expected to be a solid or liquid | Inferred |
| Solubility | Expected to be soluble in common organic solvents | Inferred |
Structural Visualization
Caption: 2D Structure of 2-Bromo-4-iodomesitylene.
Synthesis of 2-Bromo-4-iodomesitylene
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Bromination of Mesitylene: The first step is the electrophilic bromination of mesitylene to produce 2-bromomesitylene. The three methyl groups on the mesitylene ring are activating and ortho, para-directing. Due to steric hindrance from the two flanking methyl groups, substitution at the 2-position is favored.[3][4]
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Iodination of 2-Bromomesitylene: The second step is the electrophilic iodination of 2-bromomesitylene. The bromo substituent is deactivating but ortho, para-directing, while the methyl groups remain activating. The directing effects of the substituents will guide the iodine to the 4-position.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to 2-Bromo-4-iodomesitylene.
Detailed Experimental Protocol
Part 1: Synthesis of 2-Bromomesitylene
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add mesitylene (1,3,5-trimethylbenzene) and a catalytic amount of iron(III) bromide (FeBr₃). The reaction should be conducted in a well-ventilated fume hood.
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Addition of Bromine: Slowly add an equimolar amount of bromine (Br₂) to the reaction mixture through the dropping funnel with constant stirring. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.
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Work-up: Once the reaction is complete, quench the reaction mixture with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted bromine.
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Extraction and Purification: Extract the organic layer with a suitable solvent like dichloromethane or diethyl ether. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure 2-bromomesitylene.[3][4][5]
Part 2: Synthesis of 2-Bromo-4-iodomesitylene
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Reaction Setup: In a round-bottom flask, dissolve the purified 2-bromomesitylene in a suitable solvent system, such as a mixture of acetic acid and sulfuric acid.
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Addition of Iodinating Agent: Add iodine (I₂) and a suitable oxidizing agent, such as iodic acid (HIO₃) or nitric acid, to the reaction mixture. The oxidizing agent is necessary to generate the electrophilic iodine species in situ.
-
Reaction Conditions: Heat the reaction mixture with stirring to facilitate the iodination process. The reaction temperature and time will need to be optimized.
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Reaction Monitoring: Monitor the reaction progress using TLC or GC until the 2-bromomesitylene is consumed.
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Work-up and Purification: After completion, cool the reaction mixture and pour it into an ice-water mixture. The precipitated product can be collected by filtration. The crude product is then washed with a sodium thiosulfate solution to remove excess iodine, followed by water. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography to obtain pure 2-Bromo-4-iodomesitylene.
Applications in Research and Drug Development
The unique structure of 2-Bromo-4-iodomesitylene, with two different halogens, makes it a highly valuable building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential cross-coupling reactions.
Sequential Cross-Coupling Reactions
The C-I bond is more reactive towards oxidative addition with transition metal catalysts (e.g., palladium) than the C-Br bond. This allows for selective functionalization at the 4-position via reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination, while leaving the bromine at the 2-position intact for a subsequent, different cross-coupling reaction. This stepwise approach is a powerful strategy in the synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[6][7]
Role in Drug Discovery
The introduction of halogen atoms into drug candidates is a common strategy to modulate their physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[6] 2-Bromo-4-iodomesitylene can serve as a scaffold to introduce diverse functionalities, enabling the exploration of a wider chemical space in the search for new therapeutic agents. The mesityl group itself can provide steric bulk, which can influence the conformation and binding of a molecule to its target.
Safety and Handling
As there is no specific safety data sheet (SDS) for 2-Bromo-4-iodomesitylene, its handling should be guided by the safety information for structurally similar compounds, such as 2,4-dibromomesitylene and other halogenated aromatic hydrocarbons.[8]
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General Hazards: Halogenated aromatic compounds are often classified as skin and eye irritants.[9][10][11] They may also cause respiratory irritation.[9][10][11] It is prudent to assume that 2-Bromo-4-iodomesitylene possesses similar hazards.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
2-Bromo-4-iodomesitylene is a promising, albeit not extensively studied, chemical intermediate. Its synthesis is achievable through standard halogenation techniques, and its unique structure offers significant advantages for the construction of complex molecules through selective, sequential cross-coupling reactions. For researchers and scientists in drug development and materials science, this compound represents a valuable tool for creating novel and intricate molecular designs. As with any chemical, proper safety precautions based on the handling of similar halogenated aromatic compounds should be strictly followed.
References
-
Exploring the Chemical Reactivity of Mesitylene (1,3,5-Trimethylbenzene). (2025, December 31). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Mesitylene. In Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dibromo-1,3,5-trimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-bromo-1,3,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-BROMO-1,3,5-TRIMETHYLBENZENE | CAS 576-83-0. Retrieved from [Link]
- Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
-
PubChem. (n.d.). Mesitylene. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-bromo-1,3,5-trimethylbenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodoarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-4-iodo-1-methylbenzene (C7H6BrI). Retrieved from [Link]
-
Chemia. (2022, September 21). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]
-
Liu, R., Wu, W. Y., Li, Y. H., Deng, S. P., & Zhu, H. J. (2008). 2-Bromo-5-iodo-1,3-dimethylbenzene. Acta Crystallographica Section E: Structure Reports Online, 64(1), o280. Retrieved from [Link]
- Google Patents. (n.d.). US3413372A - Process for the synthesis of mesitylene.
-
Grych, M., & Das, D. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]
-
Clark, J. (2023, January 15). Halogenation of benzene and methylbenzene. Chemguide. Retrieved from [Link]
-
PubMed. (2007, December 18). 2-Bromo-5-iodo-1,3-dimethyl-benzene. Retrieved from [Link]
-
Hari, D. P., & König, B. (2014). Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives. Organic Letters, 16(15), 4004–4007. Retrieved from [Link]
-
University of Gothenburg. (2026, February 3). New boron compounds pave the way for easier drug development. Retrieved from [Link]
-
MDPI. (2021, December 31). Triptycene Derivatives: From Their Synthesis to Their Unique Properties. Retrieved from [Link]
Sources
- 1. 2-Bromo-4-iodo-1,3,5-trimethylbenzene [sigmaaldrich.com]
- 2. Mesitylene - Wikipedia [en.wikipedia.org]
- 3. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]
- 4. 2-BROMO-1,3,5-TRIMETHYLBENZENE | CAS 576-83-0 [matrix-fine-chemicals.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. New boron compounds pave the way for easier drug development | University of Gothenburg [gu.se]
- 8. 2,4-Dibromo-1,3,5-trimethylbenzene | C9H10Br2 | CID 81368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. file.chemscene.com [file.chemscene.com]
